molecular formula C14H12ClNO3 B1399224 5-Chloro-2-(3-ethylphenoxy)nicotinic acid CAS No. 1316221-48-3

5-Chloro-2-(3-ethylphenoxy)nicotinic acid

Cat. No. B1399224
CAS RN: 1316221-48-3
M. Wt: 277.7 g/mol
InChI Key: AJPRBRYNUNVGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(3-ethylphenoxy)nicotinic acid is a chemical compound with the linear formula C14H12O3N1Cl1 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H12O3N1Cl1 . The molecular weight of this compound is 277.70 .


Physical And Chemical Properties Analysis

This compound is a solid compound . The molecular weight of this compound is 277.70 .

Scientific Research Applications

Herbicidal Activity

One of the significant applications of compounds derived from nicotinic acid, such as 5-Chloro-2-(3-ethylphenoxy)nicotinic acid, is in the agricultural sector, particularly as herbicides. Research conducted by Yu et al. (2021) synthesized and studied a series of N-(arylmethoxy)-2-chloronicotinamides, which are derivatives of nicotinic acid. They discovered that some compounds in this series exhibited potent herbicidal activity against specific weeds, such as bentgrass and duckweed. This study emphasizes the potential of nicotinic acid derivatives in developing new herbicides against monocotyledonous weeds (Yu et al., 2021).

Industrial Production and Environmental Considerations

Nicotinic acid, a compound related to this compound, is essential in various industries, including food, pharmaceuticals, and biochemical sectors. A study by Lisicki et al. (2022) discussed the industrial production of nicotinic acid and the environmental challenges associated with its conventional synthesis methods. The research emphasizes the need for new, ecologically friendly methods to produce nicotinic acid to align with green chemistry principles and reduce environmental impact (Lisicki et al., 2022).

G Protein-Coupled Receptor Activation

Nicotinic acid and its derivatives, like this compound, are known for their lipid-lowering properties. Lorenzen et al. (2001) investigated how nicotinic acid activates G proteins, a crucial aspect of its mechanism of action in medical treatments. The study provides insight into the receptor activation by nicotinic acid, highlighting its potential interaction with a specific G protein-coupled receptor. This understanding is critical in exploring therapeutic applications and drug design (Lorenzen et al., 2001).

Safety and Hazards

The safety information available indicates that 5-Chloro-2-(3-ethylphenoxy)nicotinic acid is classified as a combustible solid . It’s important to handle this compound with care and follow safety guidelines.

properties

IUPAC Name

5-chloro-2-(3-ethylphenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-2-9-4-3-5-11(6-9)19-13-12(14(17)18)7-10(15)8-16-13/h3-8H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPRBRYNUNVGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2=C(C=C(C=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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